3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with a morpholine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Attachment of the Thiophene Ring: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzofuran core or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study various biological processes.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the presence of both a morpholine and thiophene ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24N2O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H24N2O3S/c1-14-5-6-16-15(2)20(26-18(16)12-14)21(24)22-13-17(19-4-3-11-27-19)23-7-9-25-10-8-23/h3-6,11-12,17H,7-10,13H2,1-2H3,(H,22,24) |
InChI Key |
KCEBDUNXIZUEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=CS3)N4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.